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molecular formula C13H13Cl2N3O3 B8690858 Propanoic acid, 2-((1-(3,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl)oxy)-, ethyl ester CAS No. 110607-60-8

Propanoic acid, 2-((1-(3,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl)oxy)-, ethyl ester

Cat. No. B8690858
M. Wt: 330.16 g/mol
InChI Key: OXNNNIOJDDZRAJ-UHFFFAOYSA-N
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Patent
US04931083

Procedure details

The process was carried out essentially like that of Example 5, using 0.8 g of sodium, 20 ml of methanol, 100 ml of dimethylsulfoxide, 8 g of 1-(3,4-dichlorophenyl)-3-hydroxy-1,2,4-1H-triazole and 6.3 g of ethyl 2-bromopropionate. The product was 7.7 g of the desired product, m.p. 69°-71°.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
6.3 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].CO.[Cl:4][C:5]1[CH:6]=[C:7]([N:12]2[CH:16]=[N:15][C:14]([OH:17])=[N:13]2)[CH:8]=[CH:9][C:10]=1[Cl:11].Br[CH:19]([CH3:25])[C:20]([O:22][CH2:23][CH3:24])=[O:21]>CS(C)=O>[Cl:4][C:5]1[CH:6]=[C:7]([N:12]2[CH:16]=[N:15][C:14]([O:17][CH:19]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH3:25])=[N:13]2)[CH:8]=[CH:9][C:10]=1[Cl:11] |^1:0|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
8 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)N1N=C(N=C1)O
Step Four
Name
Quantity
6.3 g
Type
reactant
Smiles
BrC(C(=O)OCC)C
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)N1N=C(N=C1)OC(C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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